15-methyl-15R-PGF2alpha is a metabolically stable analog of PGF2alpha. It is an inactive, prodrug PGF agonist designed for activation by gastric acid after oral administration . Acid-catalyzed epimerization of 15®-15-methyl PGF2alpha converts it into the active 15(S)-isomer .
The synthesis of the most complex prostaglandin, PGF2α, involves a new bond disconnection. The key step is an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step and an enantiomeric excess of 98% . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .
The molecular formula of 15-methyl-15R-PGF2alpha is C21H36O5 . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid . The molecular weight is 368.5 g/mol .
The chemical reactions involving 15-methyl-15R-PGF2alpha are not well-documented in the literature. More research is needed in this area .
The physical and chemical properties of 15-methyl-15R-PGF2alpha are not well-documented in the literature. More research is needed in this area .
15-Methyl-15R-Prostaglandin F2alpha falls under the category of prostaglandins, which are lipid compounds derived from fatty acids. Prostaglandins are crucial mediators in various physiological processes, including inflammation, reproduction, and the regulation of blood flow. The specific structure of 15-Methyl-15R-Prostaglandin F2alpha allows it to interact selectively with prostaglandin receptors, influencing biological responses such as myometrial contractions .
The synthesis of 15-Methyl-15R-Prostaglandin F2alpha involves several intricate steps, often employing established methodologies for prostaglandin synthesis. One common approach is the Corey-Nicolaou method, which allows for the stereospecific construction of prostaglandins through a series of reactions involving protection and deprotection strategies.
The molecular structure of 15-Methyl-15R-Prostaglandin F2alpha is characterized by a complex arrangement of carbon rings and functional groups typical of prostaglandins.
15-Methyl-15R-Prostaglandin F2alpha is involved in various chemical reactions that modify its structure and enhance its utility in research and medicine.
The mechanism of action for 15-Methyl-15R-Prostaglandin F2alpha primarily involves its interaction with specific receptors in target tissues.
Upon binding to its receptor, 15-Methyl-15R-Prostaglandin F2alpha initiates a cascade of intracellular signaling events that culminate in increased calcium ion concentrations within smooth muscle cells, promoting contraction .
The physical and chemical properties of 15-Methyl-15R-Prostaglandin F2alpha are essential for understanding its behavior in biological systems.
15-Methyl-15R-Prostaglandin F2alpha has several important applications across various fields:
15-methyl-15R-PGF2α (CAS 35864-81-4) is a synthetically modified prostaglandin analog belonging to the eicosanoid family—oxygenated derivatives of 20-carbon polyunsaturated fatty acids. This compound is specifically classified as a structurally stabilized derivative of prostaglandin F2α (PGF2α), characterized by a methyl group at the 15-position in the R-configuration. Within eicosanoid taxonomy, it falls under the prostaglandin subgroup, which are cyclic fatty acid compounds synthesized via the cyclooxygenase pathway from arachidonic acid precursors [5] [8]. Unlike naturally occurring prostaglandins that undergo rapid enzymatic inactivation, 15-methyl-15R-PGF2α is engineered for enhanced metabolic stability through stereochemical modification, rendering it resistant to the dehydrogenase-mediated degradation that rapidly inactivates endogenous PGF2α [2] [3].
The development of 15-methyl prostaglandin analogs emerged during the 1970s-1980s as researchers sought to overcome the pharmacokinetic limitations of natural prostaglandins. Initial investigations focused on 15(S)-methyl isomers for obstetric applications, with (15S)-15-methyl prostaglandin F2α methyl ester being clinically evaluated in 1980 for early pregnancy termination [1]. The 15R configuration was subsequently investigated when researchers discovered that certain marine organisms, notably the Caribbean coral Plexaura homomalla, naturally produced 15R-prostaglandins [4]. This discovery revealed that the epimeric orientation at carbon 15 conferred distinct biochemical properties. Nomenclature evolved from simple structural descriptors (15-methyl-PGF2α) to stereospecific designations (15R vs 15S) as analytical techniques advanced to distinguish between epimers. The compound has been referenced variously as 15(R)-15-methyl Prostaglandin F2α, carboprost derivatives, and the systematic name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(R,E)-3-hydroxyoct-1-en-1-yl]-5-methylcyclopentyl]hept-5-enoic acid, reflecting progressive molecular characterization [2] [4].
15-methyl-15R-PGF2α maintains the core pentacyclic structure and carboxylic acid chain fundamental to prostaglandins, but features two strategic modifications: 1) A methyl group at the C15 position, which blocks oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary catabolic enzyme for natural prostaglandins; and 2) The R-configuration at C15, creating a stereochemical divergence from the natural S-configuration found in endogenous PGF2α [4]. These modifications position it within a broader family of therapeutic prostaglandin analogs including 15-methyl-15S-PGF2α (carboprost), 15(R)-15-methyl-PGE2, and esterified derivatives designed to enhance membrane permeability such as the methyl ester variant (CAS 35700-21-1) [9]. The structural relationship underscores a medicinal chemistry strategy wherein minor stereochemical alterations significantly impact metabolic stability, receptor binding affinity, and functional specificity while retaining the core prostaglandin skeleton [1] [9].
Table 1: Structural Characteristics of 15-methyl-15R-PGF2α vs. Natural PGF2α
Structural Feature | Natural PGF2α | 15-methyl-15R-PGF2α |
---|---|---|
C15 Substituent | Hydrogen | Methyl group |
C15 Configuration | S-configuration | R-configuration |
Molecular Formula | C₂₀H₃₄O₅ | C₂₁H₃₆O₅ |
Molecular Weight | 354.49 g/mol | 368.51 g/mol |
Key Functional Groups | Carboxylic acid, allylic alcohols | Carboxylic acid, allylic alcohols, C15 methyl |
CAS Number | 551-11-1 | 35864-81-4 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3